molecular formula C10H13NO B1311766 (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol CAS No. 63430-96-6

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Cat. No.: B1311766
CAS No.: 63430-96-6
M. Wt: 163.22 g/mol
InChI Key: QSDYZRIUFBMUGV-VIFPVBQESA-N
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Description

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is a chiral compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring The compound is characterized by the presence of a hydroxyl group attached to the second carbon of the tetrahydroquinoline ring, making it an alcohol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-2-quinolinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding quinoline derivative. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

    Oxidation: (S)-2-quinolinecarboxaldehyde or (S)-2-quinolinecarboxylic acid.

    Reduction: (S)-2-aminotetrahydroquinoline.

    Substitution: (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)chloride.

Scientific Research Applications

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. In medicinal chemistry, its derivatives are designed to target specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol can be compared with other similar compounds, such as:

    ®-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-Quinolinecarboxaldehyde: The precursor in the synthesis of this compound, which lacks the hydroxyl group.

    2-Aminotetrahydroquinoline: A reduced form of the compound, where the hydroxyl group is replaced by an amino group.

The uniqueness of this compound lies in its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYZRIUFBMUGV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435580
Record name [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63430-96-6
Record name (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63430-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (21.7 g, 0.57 mol) was added in portions to a solution of quinoline-2-carboxaldehyde (30 g, 0.191 mol) in ethanol (300 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred at room temperature for 2 hrs, and quenched by water. Volatiles were removed under reduced pressure and the residue dissolved in ethyl acetate, washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography. Fractions containing product were combined and concentrated under reduced pressure to provide the desired compound and 2-(hydroxymethyl)quinoline. A solution of the recovered 2-(hydroxymethyl)quinoline in ethanol (250 mL) and tetrahydrofuran (250 mL) was hydrogenated at 60 psi in the presence of 5% platinum on carbon at 40° C. for 48 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to provide the title compound.
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Synthesis routes and methods II

Procedure details

Sodium borohydride (21.7 g, 0.57 mol) was added in portions to a solution of quinoline-2-carboxaldehyde (30 g, 0.191 mol) in ethanol (300 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred at room temperature for 2 hrs, and quenched by water. Volatiles were removed under reduced pressure and the residue dissolved in ethyl acetate, washed with water and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography. Fractions containing product were combined and concentrated under reduced pressure to provide the desired compound and 2-(hydroxymethyl)quinoline. A solution of the recovered 2-(hydroxymethyl)quinoline in ethanol (250 mL) and tetrahydrofuran (250 mL) was hydrogenated at 60 psi in the presence of 5% platinum on carbon at 40° C. for 48 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to provide the title compound.
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Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (8.3 g, 0.22 mol) in THF (200 mL) was added dropwise 2-methoxycarbonyltetrahydroquinoline (42 g, 0.22 mol) in THF (200 mL) at 0° C. The mixture was stirred for 3 h at room temperature and refluxed for 0.5 h. The excess reagent was decomposed by addition of aqueous sodium hydroxide in THF. To the mixture was added 1N aqueous NaOH, water, and diethyl ether, successively. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated to give 38.4 g of 2-hydroxymethyltetrahydroquinoline (quant).
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Synthesis routes and methods IV

Procedure details

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ethyl ester (4.75 g, 25 mmol) in THF (5 ml/mmol) was added dropwise at 0° C. to a suspension of LAH (2 eq.) in THF (50 ml). The reaction mixture was stirred for 1 h at RT and then heated for 4 h under reflux. After addition of saturated aqueous Na2SO4 solution, filtration was carried out and the organic solvent was removed in vacuo. The product was purified by column chromatography (silica gel, ethyl acetate/hexane 3:7).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 2
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 3
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 4
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 5
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Reactant of Route 6
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

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